molecular formula C19H22N4O2 B6624363 4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile

4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile

Cat. No.: B6624363
M. Wt: 338.4 g/mol
InChI Key: WZPRGUGEDPEPMV-ROUUACIJSA-N
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Description

Properties

IUPAC Name

4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-22-10-16(9-21-22)18-12-23(11-17(18)13-24)19(25)7-6-14-2-4-15(8-20)5-3-14/h2-5,9-10,17-18,24H,6-7,11-13H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPRGUGEDPEPMV-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

To synthesize 4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile, researchers typically start with a multi-step synthetic route that involves the creation of the pyrrolidine ring, the attachment of the hydroxymethyl group, and the integration of the benzonitrile moiety. These steps often require the use of protecting groups, selective deprotection, and regioselective functionalization.

Common reagents and solvents used in these reactions include:

  • Nucleophiles: : such as amines and alcohols for ring closure

  • Catalysts: : including palladium and copper for coupling reactions

  • Solvents: : like tetrahydrofuran (THF), dichloromethane (DCM), and methanol.

Industrial Production Methods:

For industrial-scale production, the synthesis might be streamlined to improve yield and reduce the number of steps. Techniques such as continuous flow synthesis and microwave-assisted reactions might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidative derivatives.

  • Reduction: : Reduction reactions with hydrogen gas in the presence of catalysts like palladium on carbon can reduce the nitrile group to amine functionalities.

  • Substitution: : Commonly undergoes nucleophilic and electrophilic substitution reactions. Halogenation and alkylation reactions are typical, using halogenating agents or alkyl halides.

Scientific Research Applications

4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile is used extensively in research settings:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Utilized in the study of enzyme interactions and as a ligand in binding studies.

  • Medicine: : Potential pharmaceutical applications due to its unique structural features that may interact with biological targets.

  • Industry: : In materials science for the development of new polymers and materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets, such as enzymes or receptors. The hydroxymethyl and benzonitrile groups play critical roles in binding interactions, while the pyrrolidine ring provides a stable framework that supports these interactions. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Compared to similar compounds, 4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile stands out due to its balanced reactivity and stability, making it suitable for diverse applications. Similar compounds include:

  • 4-[3-(hydroxymethyl)pyrrolidin-1-yl]-benzonitrile: : Differentiates by the absence of the pyrazole moiety.

  • 1-(1-methylpyrazol-4-yl)pyrrolidin-4-yl]benzonitrile: : Missing the hydroxymethyl group.

  • 4-[3-oxopropyl]-benzonitrile: : Lacks the pyrrolidine and pyrazole functionalities.

This structural uniqueness allows this compound to interact differently with molecular targets, enhancing its utility in research and industrial applications.

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